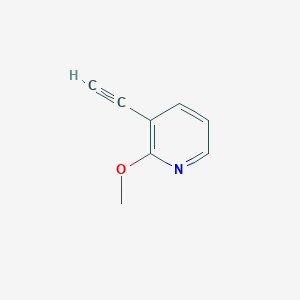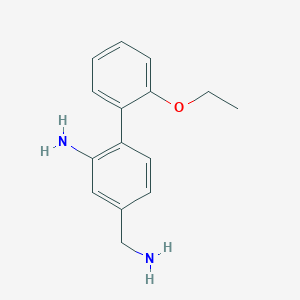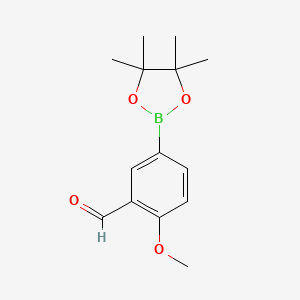
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Descripción general
Descripción
The compound is a complex organic molecule likely containing a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry .
Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure of such compounds is often influenced by steric factors, and different stereoisomers can lead to different biological profiles .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
A significant portion of the research on this chemical compound is dedicated to synthesizing novel derivatives and exploring their chemical reactivity. For example, El-Sakka, Soliman, and Abdullah (2014) synthesized a series of novel amino acid derivatives by reacting 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines, leading to the formation of pyridazine among other heterocyclic compounds. Some of these synthesized compounds exhibited antimicrobial activities against various strains of bacteria (El-Sakka, Soliman, & Abdullah, 2014).
Pharmacological Evaluation
Another key area of research involves the pharmacological evaluation of derivatives. Husain et al. (2017) synthesized novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities in experimental animals. They aimed to develop safer non-steroidal anti-inflammatory drugs (NSAIDs), finding that some compounds exhibited significant anti-inflammatory and analgesic activities (Husain et al., 2017).
Antimicrobial Activity
Research by Fandaklı et al. (2012) on triazol-3-one derivatives showed that the synthesized compounds were evaluated for their antimicrobial activity, revealing that Mannich bases demonstrated significant activity against test microorganisms compared to ampicillin (Fandaklı et al., 2012).
Synthesis and Biological Evaluation
Liu et al. (2020) developed three series of novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties. These compounds were evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines, with some showing moderate to good antitumor activities. The most promising compound demonstrated remarkable cytotoxicity against specific cell lines, indicating its potential as a therapeutic agent (Liu et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the dopamine transporter .
Mode of Action
Compounds with similar structures have been found to inhibit the reuptake of dopamine by blocking the action of the dopamine transporter . This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged and intensified signal transmission.
Biochemical Pathways
By inhibiting the reuptake of dopamine, this compound could potentially affect various dopamine-dependent pathways, including those involved in mood regulation, reward, and motor control .
Result of Action
By increasing the concentration of dopamine in the synaptic cleft, this compound could potentially enhance dopamine signal transmission, which could have various effects depending on the specific neural pathways involved .
Propiedades
IUPAC Name |
4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7-2-4-8(5-3-7)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJGOAVBFGJMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



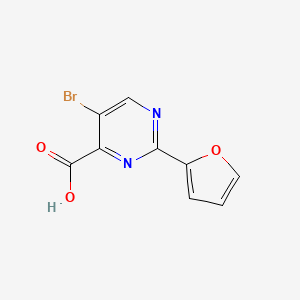
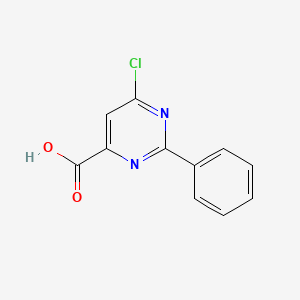

![Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester](/img/structure/B1441400.png)
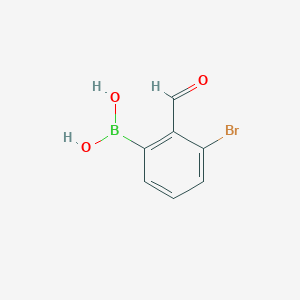
![{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol](/img/structure/B1441404.png)
